Methyl 2-hexyl-1H-indole-5-carboxylate
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Overview
Description
Methyl 2-hexyl-1H-indole-5-carboxylate is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of indole derivatives, including methyl 2-hexyl-1H-indole-5-carboxylate, typically involves several steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Methyl 2-hexyl-1H-indole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
Methyl 2-hexyl-1H-indole-5-carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of methyl 2-hexyl-1H-indole-5-carboxylate involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, which can modulate various biological processes . The exact molecular targets and pathways involved may vary depending on the specific indole derivative and its intended application .
Comparison with Similar Compounds
Methyl 2-hexyl-1H-indole-5-carboxylate can be compared with other similar indole derivatives, such as:
Methyl indole-5-carboxylate: This compound is used as a reactant in the synthesis of various biologically active molecules.
Ethyl 3-((2-isonicotinoylhydrazono)methyl)-5-methyl-1H-indole-2-carboxylate: This compound has shown potent activity against Mycobacterium tuberculosis.
Properties
CAS No. |
190071-27-3 |
---|---|
Molecular Formula |
C16H21NO2 |
Molecular Weight |
259.34 g/mol |
IUPAC Name |
methyl 2-hexyl-1H-indole-5-carboxylate |
InChI |
InChI=1S/C16H21NO2/c1-3-4-5-6-7-14-11-13-10-12(16(18)19-2)8-9-15(13)17-14/h8-11,17H,3-7H2,1-2H3 |
InChI Key |
YXKBPOKJPGNBFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC2=C(N1)C=CC(=C2)C(=O)OC |
Origin of Product |
United States |
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